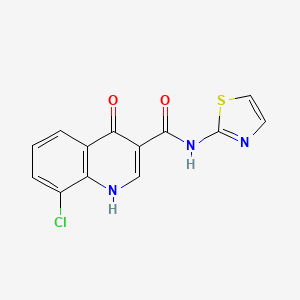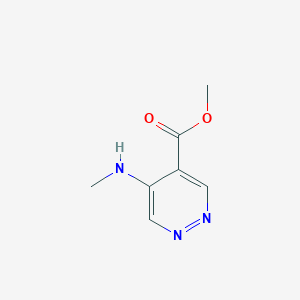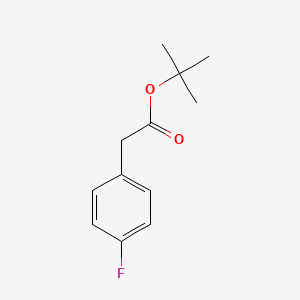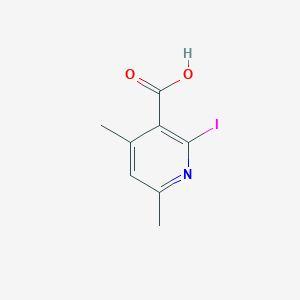
8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an antimalarial drug. This compound belongs to the class of quinoline-based compounds, which have been widely studied for their antimalarial properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the 8-HQ nucleus, including our compound of interest, have been shown to exhibit antimicrobial effects . They can inhibit the growth of various types of bacteria and other microorganisms, making them potentially useful in the development of new antimicrobial drugs.
Anticancer Activity
8-HQ derivatives have been found to have anticancer effects . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed death of cells. This makes them promising candidates for the development of new anticancer therapies.
Antifungal Activity
8-HQ derivatives, including mono-chloro- and mono-bromo-substituted 8-HQ, have shown antifungal activity against several fungi such as Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes . This suggests potential applications in the treatment of fungal infections.
Neuroprotection
8-HQ derivatives have been used as iron-chelators for neuroprotection . By binding to excess iron in the brain, these compounds can help protect neurons from damage, which could potentially be beneficial in the treatment of neurodegenerative diseases.
Inhibitors of 2OG-dependent Enzymes
2OG-dependent enzymes play crucial roles in various biological processes, including oxygen sensing and collagen biosynthesis . 8-HQ derivatives can act as inhibitors of these enzymes, which could have various therapeutic applications.
Chelators of Metalloproteins
8-HQ derivatives can also act as chelators of metalloproteins . By binding to metal ions in these proteins, they can affect their activity, which could be useful in various biomedical applications.
Eigenschaften
IUPAC Name |
8-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-3-1-2-7-10(9)16-6-8(11(7)18)12(19)17-13-15-4-5-20-13/h1-6H,(H,16,18)(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTYLQVSJNLMNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2384922.png)





![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2384930.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)